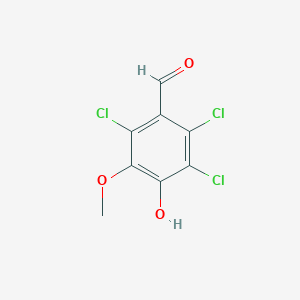
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of chloro, fluoro, methoxy, and methylsulfanyl substituents on the phenyl and pyrazole rings, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-chloro-2-fluoro-5-methoxyphenylboronic acid and 3-(methylsulfanyl)-1H-pyrazole.
Coupling Reaction: The key intermediates are then subjected to a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an appropriate solvent. This reaction forms the carbon-carbon bond between the phenyl and pyrazole rings.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro, fluoro, methoxy, and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets. The compound may modulate specific pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-1H-pyrazole: Lacks the methylsulfanyl group.
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-triazole: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the methoxy and methylsulfanyl groups, makes 5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole unique
Propriétés
Numéro CAS |
141577-01-7 |
|---|---|
Formule moléculaire |
C11H10ClFN2OS |
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
5-(4-chloro-2-fluoro-5-methoxyphenyl)-3-methylsulfanyl-1H-pyrazole |
InChI |
InChI=1S/C11H10ClFN2OS/c1-16-10-3-6(8(13)4-7(10)12)9-5-11(17-2)15-14-9/h3-5H,1-2H3,(H,14,15) |
Clé InChI |
RVMHEMTZNUHMSH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C2=CC(=NN2)SC)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)

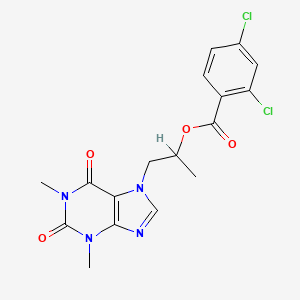
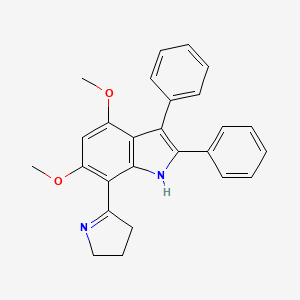
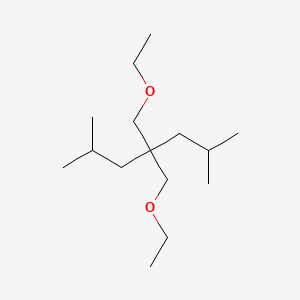
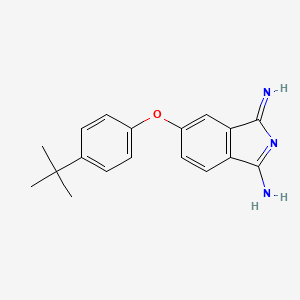
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
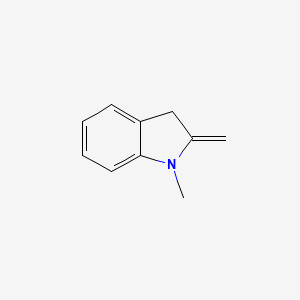

![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
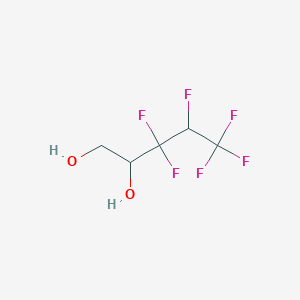
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)
